4-(Benzylamino)-4-oxobutanoic acid
Overview
Description
4-(Benzylamino)-4-oxobutanoic acid is an organic compound that features both an amino group and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the benzylamino group adds unique reactivity and properties to the molecule, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-4-oxobutanoic acid typically involves the reaction of benzylamine with succinic anhydride. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction can be represented as follows:
Benzylamine+Succinic anhydride→4-(Benzylamino)-4-oxobutanoic acid
The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents and catalysts may also be tailored to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-(Benzylamino)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Benzylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in interactions with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-4-oxobutanoic acid: Lacks the benzyl group, resulting in different reactivity and properties.
4-(Phenylamino)-4-oxobutanoic acid: Contains a phenyl group instead of a benzyl group, leading to variations in chemical behavior.
Uniqueness
4-(Benzylamino)-4-oxobutanoic acid is unique due to the presence of the benzyl group, which imparts specific reactivity and interactions that are not observed in similar compounds
Properties
IUPAC Name |
4-(benzylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVMZKFJMYHDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351175 | |
Record name | N-Benzyl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64984-60-7 | |
Record name | N-Benzyl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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